![molecular formula C22H17FN4O4 B2473713 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1242981-81-2](/img/structure/B2473713.png)

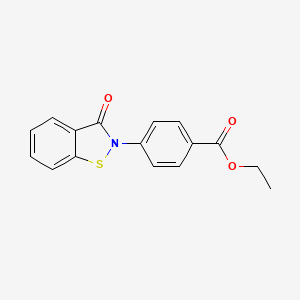

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

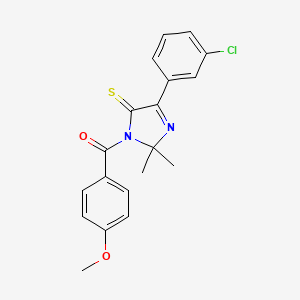

The compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide” is a complex organic molecule . It has a molecular formula of C24H22N4O6 and an average mass of 462.455 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzodioxol group, a pyrazolo[1,5-a]pyrazin group, and a fluoro-methylphenyl group .Scientific Research Applications

Synthetic Analogs and Biological Activity Research indicates that replacing one of the aromatic rings in biologically active molecules with an isosteric/isoelectronic aromatic ring can retain the molecule's biological activity. This concept was explored with thiophene analogs of benzidine and 4-aminobiphenyl, where their in vitro activity profiles suggested potential carcinogenicity, though their in vivo tumorigenic potential was questioned (Ashby et al., 1978).

Cytochrome P450 Inhibition The metabolism of many small-molecule drugs involves Cytochrome P450 (CYP) enzymes. In vitro assessment of the contribution of various CYP isoforms is crucial for predicting potential drug–drug interactions. Understanding the potency and selectivity of chemical inhibitors for specific CYP isoforms is essential for accurate CYP phenotyping in drug metabolism studies (Khojasteh et al., 2011).

DNA Binding Agents Compounds like Hoechst 33258, known for binding to the minor groove of B-DNA, provide a foundation for rational drug design and understanding the molecular basis of DNA sequence recognition and binding. These compounds, and their analogs, serve various biological applications, including use as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Heterocyclic Compound Synthesis The pyrazole moiety, found in many biologically active compounds, is considered a pharmacophore. Pyrazoles and their derivatives exhibit a wide range of biological activities. Understanding the synthetic pathways to create these heterocyclic compounds is essential for extending their applications and improving their efficacy as biological agents (Dar & Shamsuzzaman, 2015).

Quinoxaline Compounds Quinoxalines, also known as benzopyrazines, are used in various applications including dyes, pharmaceuticals, and antibiotics. The antitumor properties of quinoxaline compounds and their roles as catalysts' ligands are areas of active research, indicating their significance in both biological and chemical applications (Pareek & Kishor, 2015).

Mechanism of Action

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in various cellular processes, including cell differentiation, proliferation, and apoptosis.

Biochemical Pathways

The inhibition of GSK-3β can affect multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, which plays a crucial role in cell growth and differentiation. Inhibition of GSK-3β can lead to the accumulation of β-catenin in the cytoplasm, which can then translocate to the nucleus and activate the transcription of Wnt target genes .

properties

IUPAC Name |

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O4/c1-13-2-4-15(9-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(8-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNZMKMDOLPXSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2473634.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2473641.png)

![5-[(4-Bromophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2473643.png)

![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2473649.png)